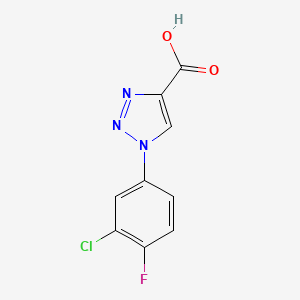

1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

Übersicht

Beschreibung

1-(3-Chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. This particular compound features a triazole ring substituted with a carboxylic acid group and a phenyl ring that is further substituted with chlorine and fluorine atoms.

Synthetic Routes and Reaction Conditions:

Cycloaddition Reaction: The synthesis of this compound typically involves a [3+2] cycloaddition reaction between an azide and an alkyne. The azide precursor can be prepared from 3-chloro-4-fluoroaniline through diazotization followed by azidation.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is often catalyzed by copper(I) salts, such as copper(I) iodide, in the presence of a base like sodium ascorbate. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) or water at room temperature or slightly elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the process. Purification is typically achieved through crystallization or chromatography.

Types of Reactions:

Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine and fluorine atoms on the phenyl ring.

Oxidation and Reduction: The triazole ring and carboxylic acid group can participate in oxidation and reduction reactions under appropriate conditions.

Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Esterification: Alcohols in the presence of sulfuric acid or hydrochloric acid.

Major Products:

Substitution Products: Depending on the nucleophile, various substituted derivatives can be formed.

Oxidation Products: Oxidized forms of the triazole ring or carboxylic acid group.

Reduction Products: Reduced forms of the triazole ring or carboxylic acid group.

Esters: Ester derivatives of the carboxylic acid group.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

The compound exhibits notable antimicrobial activity against various pathogens. Studies have demonstrated its efficacy against bacteria such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

Antifungal Activity

Research indicates that 1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid shows antifungal properties against strains like Candida albicans. Its mechanism involves disrupting fungal cell wall synthesis, making it a potential candidate for treating fungal infections .

Anticancer Potential

The compound has been investigated for its anticancer properties. It functions as a tyrosinase inhibitor, effectively blocking the enzyme responsible for melanin production, which is linked to certain types of skin cancer. In vitro studies have shown that it can induce apoptosis in cancer cells by disrupting cell cycle progression and increasing reactive oxygen species (ROS) levels .

Fungicides

Due to its antifungal properties, this triazole derivative is being explored as a fungicide in agriculture. It has shown effectiveness against various plant pathogens that cause diseases in crops, potentially offering a safer alternative to conventional fungicides .

Herbicides

The compound's ability to inhibit specific enzymatic pathways in plants makes it a candidate for herbicide development. Its selective toxicity could help manage weed populations while minimizing damage to crops .

Polymer Chemistry

This compound can be utilized in the synthesis of novel polymers with enhanced properties. The incorporation of triazole units into polymer matrices can improve thermal stability and mechanical strength .

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial activity of the compound against clinical isolates. The results indicated that the compound had an MIC of 32 µg/mL against E. coli, demonstrating its potential as an effective antimicrobial agent .

Case Study 2: Anticancer Mechanism

In vitro experiments revealed that treatment with this compound led to a significant decrease in cell viability in MCF-7 breast cancer cells. Flow cytometry analysis showed an increase in cells arrested at the S phase of the cell cycle, suggesting its role in inducing apoptosis .

Wirkmechanismus

The biological activity of 1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is primarily attributed to its ability to interact with various molecular targets:

Enzyme Inhibition: It can inhibit enzymes by binding to their active sites, disrupting normal biochemical processes.

DNA Intercalation: The compound can intercalate into DNA, affecting replication and transcription.

Receptor Binding: It may bind to specific receptors, modulating signal transduction pathways.

Vergleich Mit ähnlichen Verbindungen

- 1-(3-Chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

- 1-(4-Fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid

- 1-(3-Chloro-4-methylphenyl)-1H-1,2,3-triazole-4-carboxylic acid

Comparison:

- Substituent Effects: The presence of different substituents (chlorine, fluorine, methyl) on the phenyl ring can significantly alter the compound’s chemical reactivity and biological activity.

- Biological Activity: Each compound may exhibit unique biological activities depending on the nature and position of the substituents.

- Chemical Properties: Variations in substituents can affect the compound’s solubility, stability, and overall chemical behavior.

This detailed overview provides a comprehensive understanding of 1-(3-chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid, covering its synthesis, reactions, applications, and comparisons with similar compounds

Biologische Aktivität

1-(3-Chloro-4-fluorophenyl)-1H-1,2,3-triazole-4-carboxylic acid is a compound belonging to the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, particularly in oncology.

Synthesis

The synthesis of this compound typically involves the reaction of aryl azides with ethyl acetoacetate or similar substrates through a series of steps including cyclization and functional group transformations. The synthesis can be achieved via the Pfitzinger reaction or other methods that yield triazole derivatives with desired substituents.

Anticancer Activity

Recent studies have highlighted the anticancer potential of 1H-1,2,3-triazole derivatives. For instance, a study evaluated various triazole derivatives against multiple cancer cell lines using the NCI60 cell line panel. The results indicated that some of these compounds exhibited moderate activity against melanoma, colon, and breast cancer cell lines .

Table 1: Anticancer Activity of Triazole Derivatives

| Compound | Cell Line Tested | GI50 (µM) | Activity Level |

|---|---|---|---|

| Compound A | Melanoma | 15 | Moderate |

| Compound B | Colon Cancer | 20 | Moderate |

| Compound C | Breast Cancer | 10 | Moderate |

The biological activity of triazoles is often attributed to their ability to interact with various cellular targets. They can inhibit enzymes involved in cancer cell proliferation and survival pathways. For example, compounds containing the triazole scaffold have been shown to exhibit cytotoxic effects by inducing apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .

Selective Cytotoxicity

In a recent investigation, N-(4-thiocyanatophenyl)-1H-1,2,3-triazole-4-carboxamides were synthesized and evaluated for their antiproliferative potency. The results demonstrated that certain derivatives had comparable activity to doxorubicin against various cancer cell lines, indicating their potential as chemotherapeutic agents .

Case Studies

Case Study 1: Antitumor Efficacy

A study focused on the synthesis and evaluation of a series of triazole derivatives revealed that specific substitutions on the triazole ring significantly enhanced their anticancer activity. For instance, the presence of a methoxy group was found to increase activity against leukemia cell lines by up to 20% .

Case Study 2: Hybrid Compounds

Research has also explored hybrid compounds combining triazoles with other pharmacophores. Such hybrids have shown promising results in enhancing anticancer efficacy due to synergistic effects between different active components .

Eigenschaften

IUPAC Name |

1-(3-chloro-4-fluorophenyl)triazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClFN3O2/c10-6-3-5(1-2-7(6)11)14-4-8(9(15)16)12-13-14/h1-4H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNUIJMYOWVCLNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N2C=C(N=N2)C(=O)O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.